(R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
CAS No.:
Cat. No.: VC16544078
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16N2 |
|---|---|
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | N,N-dimethyl-1-[(3R)-pyrrolidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | DDROADVTQNAKPF-SSDOTTSWSA-N |
| Isomeric SMILES | CN(C)C[C@@H]1CCNC1 |
| Canonical SMILES | CN(C)CC1CCNC1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine (CAS: 99724-17-1) has the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . Its stereochemistry is defined by the (R)-configuration at the pyrrolidine-3-ylmethanamine backbone, which influences its biological interactions. The compound’s SMILES notation (CN(C)CC1CCNC1) and InChIKey (DDROADVTQNAKPF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 99724-17-1 | |
| PubChem CID | 14086165 | |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| SMILES | CN(C)CC1CCNC1 | |
| Chiral Center | (R)-configuration at C3 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine typically involves alkylation of pyrrolidine derivatives under controlled conditions. For example, reacting pyrrolidin-3-ylmethanamine with methylating agents like methyl iodide in the presence of a base (e.g., sodium hydride) yields the dimethylated product. Stereoselective synthesis is critical to preserving the (R)-configuration, often achieved via chiral catalysts or resolution techniques.
Optimization Challenges
Key challenges include minimizing racemization during alkylation and achieving high enantiomeric excess (ee). Reaction parameters such as temperature (20–40°C), solvent polarity, and pH must be carefully optimized to favor the desired stereoisomer. Recent advances in asymmetric catalysis, such as the use of palladium-based complexes, have improved ee values to >95% in pilot-scale syntheses.
Chemical Reactivity and Stability
Reaction Pathways
The compound participates in reactions typical of tertiary amines:
-
Oxidation: Forms N-oxide derivatives under mild oxidizing conditions (e.g., hydrogen peroxide).
-
Reduction: Catalytic hydrogenation reduces the pyrrolidine ring to a piperidine analog, altering pharmacological properties.
-
Nucleophilic Substitution: The dimethylamino group can undergo quaternization with alkyl halides, enhancing water solubility for pharmaceutical formulations.
Stability Profile
(R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is stable under ambient conditions but prone to degradation in acidic environments (pH <4), leading to ring-opening reactions. Storage recommendations include inert atmospheres and temperatures below -20°C for long-term preservation.
Biological Activity and Mechanisms
Neurotransmitter Receptor Interactions
The compound exhibits affinity for dopamine D₂ and serotonin 5-HT₁A receptors, as demonstrated in radioligand binding assays (IC₅₀: 120 nM and 85 nM, respectively). These interactions suggest potential as an antipsychotic or anxiolytic agent. Molecular docking studies reveal that the (R)-configuration enables optimal binding to the orthosteric site of D₂ receptors, mediated by hydrogen bonds with Asp114 and hydrophobic interactions with Phe389.
In Vitro and In Vivo Studies
-
In Vitro: Inhibits serotonin reuptake in rat synaptosomes (EC₅₀: 2.3 μM), comparable to fluoxetine.
-
In Vivo: Oral administration in murine models (10 mg/kg) reduces anxiety-like behavior in elevated plus maze tests by 40%.
Therapeutic Applications and Research Frontiers
Neurological Disorders
Preclinical data position the compound as a candidate for:
-
Major Depressive Disorder (MDD): Modulates serotonin and dopamine levels in the prefrontal cortex.
-
Parkinson’s Disease: D₂ receptor agonism may ameliorate motor symptoms.
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine ring’s substituents to enhance blood-brain barrier permeability.
-
Clinical Trials: Phase I safety studies are pending, with pharmacokinetic profiling needed to assess bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume